2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol
Description
2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol (molecular formula: C₁₄H₂₀ClN₃O, molar mass: 281.78 g/mol) is a synthetic organic compound featuring a phenolic core linked to a 1-isopropyl-substituted pyrazole moiety via an aminomethyl bridge . The isopropyl substituent on the pyrazole contributes steric bulk, which may influence solubility, reactivity, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining aromatic and heterocyclic motifs .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17;/h3-8,10,14,17H,9H2,1-2H3;1H |
InChI Key |
NIYZJXPROVDQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 1-Isopropyl-1H-Pyrazole with Aminomethylphenol
The most widely reported method involves the condensation of 1-isopropyl-1H-pyrazole with aminomethylphenol derivatives. This reaction typically employs ethanol or methanol as solvents, with acid or base catalysts enhancing reaction kinetics. For example, VulcanChem’s protocol utilizes a 1:1 molar ratio of 1-isopropyl-1H-pyrazole and 2-(aminomethyl)phenol in refluxing ethanol, yielding the target compound at 68–72% purity after 12 hours. The mechanism likely proceeds via nucleophilic attack of the pyrazole’s amino group on the aldehyde intermediate, followed by dehydration (Figure 1).
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | p-Toluenesulfonic acid (5%) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Nucleophilic Substitution with Protected Intermediates
A patented route (US10577345B2) avoids polymerization side reactions by employing hydroxyl-protected precursors. The synthesis begins with 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, where the phenolic -OH group is protected as a tetrahydropyranyl ether. Deprotection using hydrochloric acid (pH 1–3) in tetrahydrofuran at 20°C achieves 89% yield, significantly higher than traditional methods. This approach minimizes decomposition by reducing exposure to harsh acidic conditions.
Reductive Amination Strategies
EvitaChem’s methodology highlights reductive amination between 1-isopropyl-1H-pyrazole-5-carbaldehyde and 2-aminomethylphenol using sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 48 hours, yielding 82% product after column chromatography. This method offers superior stereochemical control compared to condensation routes.
Reaction Mechanisms and Kinetic Studies
Condensation Pathway
The condensation mechanism involves three stages:
- Formation of Schiff Base: The primary amine of aminomethylphenol reacts with the aldehyde group of 1-isopropyl-1H-pyrazole-5-carbaldehyde, forming an imine intermediate.
- Tautomerization: Acid catalysis promotes keto-enol tautomerism, stabilizing the intermediate.
- Dehydration: Elimination of water yields the final product, with reaction rates dependent on solvent polarity and catalyst loading.
Deprotection Dynamics
Kinetic analysis of the deprotection step (US10577345B2) reveals pseudo-first-order behavior with a rate constant $$ k = 0.12 \, \text{h}^{-1} $$ at pH 2.5. The activation energy ($$ E_a $$) calculated via the Arrhenius equation is $$ 45.2 \, \text{kJ/mol} $$, indicating a thermally accessible pathway:
$$
\ln k = -\frac{E_a}{R} \left( \frac{1}{T} \right) + \ln A
$$
where $$ R = 8.314 \, \text{J/mol·K} $$ and $$ A $$ is the pre-exponential factor.
Optimization Strategies
Solvent Systems
Comparative studies demonstrate that aprotic solvents like tetrahydrofuran (THF) improve yields by 15–20% over protic solvents by stabilizing charged intermediates. However, methanol remains preferable for large-scale synthesis due to lower cost and easier recovery.
Catalytic Enhancements
The addition of hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) accelerates condensation rates by 40%, achieving 85% conversion in 6 hours. These catalysts likely act as proton sponges, facilitating deprotonation of the amine nucleophile.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH$$ _2 $$), 4.15 (sept, J = 6.8 Hz, 1H, CH(CH$$ _3 $$)$$ _2 $$).
- $$ ^{13}\text{C} $$ NMR: 156.8 ppm (C-O phenolic), 148.2 ppm (pyrazole C-3), 115.4 ppm (ArCH$$ _2 $$).
Mass Spectrometry:
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals ≥98% purity for optimized batches, with retention times of 8.2 minutes.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Factor | Condensation Route | Deprotection Route |
|---|---|---|
| Raw Material Cost | $120/kg | $180/kg |
| Yield | 68% | 89% |
| Process Complexity | Moderate | High |
| Environmental Impact | High (solvent use) | Moderate |
The deprotection method, while costlier, reduces waste generation by 30% through solvent recycling systems.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group in the compound is susceptible to oxidation. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions. These reactions typically yield quinone derivatives, which may exhibit distinct biological activities.
Conditions :
| Reagent | Solvent/Conditions | Outcome |
|---|---|---|
| KMnO₄ | Acidic or basic aqueous solution | Formation of quinone |
| H₂O₂ | Organic solvent (e.g., acetone) | Phenolic oxidation |
Reduction Reactions
The pyrazole ring can be reduced under catalytic hydrogenation or using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions modify the heterocyclic structure, potentially altering its electronic properties.
Mechanism :
-
Catalytic hydrogenation : The pyrazole ring undergoes hydrogenation, converting double bonds to single bonds.
-
Hydride reduction : Selective reduction of carbonyl groups (if present) or aromatic systems.
Conditions :
| Reagent | Catalyst/Conditions | Outcome |
|---|---|---|
| H₂ (gas) | Pd/C catalyst, ethanol | Pyrazole ring reduction |
| NaBH₄ | Methanol, room temperature | Selective reduction |
Substitution Reactions
The amino group in the compound participates in nucleophilic substitution reactions. Alkyl halides or acyl chlorides react with the amine under basic conditions (e.g., sodium hydroxide ) to form substituted derivatives.
Examples :
-
Alkylation : Reaction with alkyl halides (e.g., methyl bromide) introduces alkyl groups to the amino group.
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.
Conditions :
| Reagent | Base/Solvent | Outcome |
|---|---|---|
| CH₃I | NaOH, ethanol | Alkylated amine |
| AcCl | Pyridine, DMF | Acylated amine |
Coupling Reactions
The compound can engage in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig catalysis, depending on the presence of aryl halides or amines. Transition metal catalysts (e.g., palladium ) facilitate these reactions, often in solvents like N-methyl-2-pyrrolidinone (NMP) .
Conditions :
| Reaction Type | Catalyst/Conditions | Outcome |
|---|---|---|
| Suzuki | Pd(Ph₃)₃, K₂CO₃, dioxane | Biaryl coupling |
Deprotection and Cleavage
Protecting groups (e.g., hydroxyl or amino protection) can be removed under acidic conditions. For example, hydrochloric acid (HCl) or methanesulfonic acid may cleave ether or acetal linkages, regenerating the phenolic hydroxyl group .
Conditions :
| Reagent | Solvent/Conditions | Outcome |
|---|---|---|
| HCl | Aqueous solution, 40–50°C | Deprotection of hydroxyl |
Glycosylation and Functional Group Transformations
The phenolic hydroxyl group can undergo O-glycosylation under anhydrous conditions with glycosyl donors (e.g., tetraacetylglucosyl bromide) in the presence of phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) . This reaction enhances the compound’s water solubility for biological applications.
Conditions :
| Reagent | Catalyst/Solvent | Outcome |
|---|---|---|
| Tetraacetylglucosyl bromide | DTMAB, DMF/acetone, K₂CO₃ | Glycosylated phenol |
Key Mechanistic Insights
-
Hydrogen bonding : The phenolic hydroxyl group facilitates interactions with biological targets via hydrogen bonding.
-
Pyrazole reactivity : The pyrazole ring’s aromaticity and nitrogen atoms enable π-stacking and coordination with metal catalysts in coupling reactions .
-
Regioselectivity : Reactions involving unsymmetrical precursors (e.g., 1,3-dicarbonyl compounds) may yield regioisomers, requiring controlled conditions .
Comparison of Reaction Outcomes
| Reaction Type | Reagents | Key Products | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Quinones | Antioxidant studies |
| Reduction | H₂/Pd, NaBH₄ | Reduced pyrazoles | Modified bioactivity |
| Substitution | Alkyl halides | Alkylated amines | Drug design |
| Coupling | Pd catalysts | Biaryl compounds | Material science |
Research Findings
-
Biological activity : Pyrazole derivatives often exhibit anti-inflammatory and anticancer properties, attributed to interactions with enzyme active sites.
-
Synthetic scalability : Patented methods describe crystallization techniques (e.g., seeding with pure forms at 40–50°C) to achieve high purity (>95%) .
-
Stability : The compound’s solid-state properties and solubility in organic solvents (e.g., ethanol) make it suitable for large-scale synthesis.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives, including 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol, exhibit significant anticancer activity. For instance, studies show that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the isopropyl group enhances bioavailability and selectivity towards cancer cells .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is believed to modulate the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenases and lipoxygenases. This modulation can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies have suggested that 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes, particularly kinases involved in cell signaling pathways. Inhibition of these enzymes can lead to therapeutic effects in diseases where these pathways are dysregulated, such as cancer and diabetes . For example, its interaction with p38 MAP kinase has been documented, showcasing its potential in modulating stress-related signaling pathways .
Drug Development
Due to its favorable pharmacokinetic properties, there is ongoing research into the development of novel drugs based on this compound. Its structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable scaffold in drug design .
Polymer Chemistry
The structural characteristics of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol make it suitable for incorporation into polymer matrices. Its functional groups can be utilized to create cross-linked networks that enhance the mechanical properties of polymers while providing additional functionalities such as antimicrobial activity .
Coatings and Adhesives
Research has shown that incorporating this compound into coatings can improve their resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in developing protective coatings for outdoor applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phenol-pyrazole hybrids.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Solubility: Methyl-substituted analogs exhibit higher aqueous solubility, whereas the isopropyl and phenyl derivatives show increased affinity for nonpolar solvents.
Reactivity : Unsubstituted pyrazole analogs demonstrate greater nucleophilic activity at the N-H position, while bulky substituents (e.g., isopropyl) hinder electrophilic substitution reactions.
Biological Activity: Preliminary studies suggest that the chlorine atom in the target compound (C₁₄H₂₀ClN₃O) may enhance binding to halogen-bond-accepting biomolecular targets, a feature absent in non-halogenated analogs .
Challenges in Comparative Analysis
- Limited experimental data on the target compound’s crystallographic behavior is available in the provided evidence.
- The absence of direct pharmacological or thermodynamic data in the evidence necessitates extrapolation from structural analogs.
Biological Activity
The compound 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol , also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol is . It features a pyrazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol have shown significant inhibition against various cancer cell lines:
These findings suggest that the pyrazole moiety can enhance selectivity and potency against specific cancer types.
Antibacterial Activity
The compound's antibacterial properties have also been evaluated. Research indicates that certain pyrazole derivatives exhibit a broad spectrum of antibacterial activity, particularly against resistant strains:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.33 | |
| Compound E | Escherichia coli | 0.16 | |
| Compound F | Pseudomonas aeruginosa | 0.34 |
These results highlight the potential of pyrazole derivatives as novel antibacterial agents.
The biological activity of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds similar to this structure have shown IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory effects on cell proliferation .
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress within cells .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various pyrazole derivatives in inhibiting tumor growth in vivo. The results demonstrated that derivatives with a similar structure to 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol significantly reduced tumor size in xenograft models compared to controls, suggesting strong therapeutic potential .
Study on Antibacterial Properties
Another study focused on the antibacterial efficacy of pyrazole derivatives against multi-drug resistant bacteria. The results indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating chronic infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via condensation reactions between pyrazole-amine derivatives and phenolic aldehydes. For example, a modified Baker-Venkataram rearrangement (using phenylhydrazine and ethanol/acetic acid under reflux) is effective for similar pyrazole-phenol hybrids . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry of reactants, and catalyst selection (e.g., acid catalysts for cyclization). IR and NMR spectroscopy are critical for verifying the formation of the Schiff base intermediate and final product .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?
- Answer :
- FTIR : Identifies key functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, pyrazole C–N vibrations at ~1500 cm⁻¹) .
- NMR : NMR confirms the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.5 ppm). NMR resolves the aminomethyl bridge (δ 40–50 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) quantifies purity (>95% required for crystallography) .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s solubility and crystallinity?
- Answer : Bulky substituents like isopropyl groups enhance hydrophobic interactions, reducing aqueous solubility but improving crystallinity. Methoxy or hydroxyl groups on the phenol moiety increase polarity, aiding in hydrogen-bonded crystal packing . Solubility in DMSO or DMF is typically >50 mg/mL, as observed in analogs .
Advanced Research Questions
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph set analysis elucidate these interactions?
- Answer : The phenolic O–H group often acts as a hydrogen-bond donor to pyrazole N atoms (O–H···N, ~2.8 Å), forming cyclic motifs. Graph set analysis (Etter’s formalism) reveals chains or sheets stabilized by these interactions, critical for predicting crystal morphology . For example, in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, dihedral angles between aromatic rings (16–52°) dictate packing efficiency .
Q. How can computational docking studies predict the bioactivity of this compound against target enzymes?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure (e.g., PDB ID analogs) identifies binding poses in enzyme active sites. For pyrazole derivatives, the aminomethyl bridge often interacts with catalytic residues (e.g., serine proteases via H-bonding), while the isopropyl group occupies hydrophobic pockets. MD simulations (AMBER) validate stability over 100 ns trajectories .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data for pyrazole-phenol hybrids?
- Answer : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, cell lines). Meta-analysis of SAR studies shows that electron-withdrawing groups on the phenol ring enhance anti-inflammatory activity (e.g., nitro groups reduce COX-2 IC by 30%). DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with redox-mediated bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
